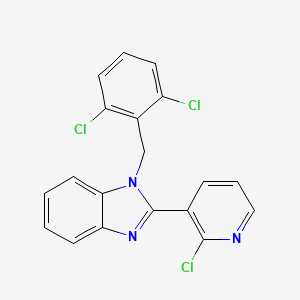

![molecular formula C15H13ClN2O2S B2404181 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 869335-18-2](/img/structure/B2404181.png)

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

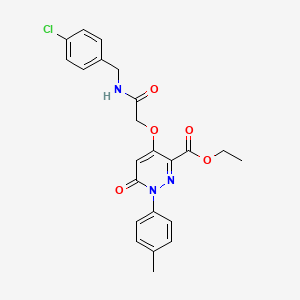

“1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-” is a chemical compound . It has been used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-B]pyridine derivatives has been reported in the literature . For instance, compound 4h, a derivative of 1H-Pyrrolo[2,3-B]pyridine, was synthesized and exhibited potent FGFR inhibitory activity . The deprotection of the SEM group of compound 5 was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound 6 .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine is available as a 2D Mol file or as a computed 3D SD file . The experimental charge density distribution in 4-chloro-1H-pyrrolo pyridine has been carried out using high resolution X-ray diffraction data collected at 100 (2) K .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-B]pyridine derivatives have been studied, particularly in the context of their activities against FGFR1, 2, and 3 .Physical and Chemical Properties Analysis

The physical properties of “1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-” include a predicted boiling point of 497.7±55.0 °C .Scientific Research Applications

Crystal Structure Analysis

- Crystal Structure : The compound displays a three-dimensional network stabilized by π–π interactions between the rings of the 4-methylphenylsulfonyl group. The dihedral angle between the 4-methylphenylsulfonyl ring and the 4-chloro-1H-pyrrolo[2,3-b]pyridine unit is significant (Selig, Schollmeyer, Albrecht, & Laufer, 2009).

Synthesis and Reactivity

- Synthetic Routes : Various synthetic methods have been explored for creating 1H-pyrrolo[2,3-b]pyridines, with successful preparation of alkyl and aryl substituted derivatives. The compound undergoes reactions like nitration, nitrosation, and bromination (Herbert & Wibberley, 1969).

Chemical Complex Formation

- Metal Complex Coordination : The compound has been used in the synthesis of metal complexes. The behavior of these complexes in various conditions has been characterized, demonstrating their potential for diverse applications in chemistry (Bermejo, Sousa, Fondo, & Helliwell, 2000).

Pharmaceutical Intermediates

- Intermediate in Insecticide Synthesis : It serves as an intermediate in the synthesis of chlorantraniliprole, a new insecticide. The synthesis process demonstrates its potential as a key intermediate in pharmaceutical and agrochemical industries (Wen-bo, 2011).

Polymer Chemistry

- Incorporation in Polyamides : The compound has been used in the synthesis of novel soluble fluorinated polyamides. These polymers have high thermal stability and low dielectric constants, making them suitable for various industrial applications (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

Molecular Design and Drug Development

- Molecular Design : The compound's derivatives have shown potential in the design of molecules for biological and pharmaceutical applications. This includes the development of anti-cancer drugs and studies on their reactive properties (Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, & Alsenoy, 2017).

Chemical Synthesis and Medicinal Chemistry

- Novel Synthetic Route : A novel method for synthesizing 1H-pyrrolo[2,3-b]pyridines from 1-substituted 2-aminopyrroles has been established. This provides a new avenue for the creation of compounds with potential medicinal and industrial applications (Brodrick & Wibberley, 1975).

Mechanism of Action

1H-Pyrrolo[2,3-B]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Future Directions

Properties

IUPAC Name |

4-chloro-3-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-11(2)14-13(16)7-8-17-15(14)18/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJUYMVPMWMUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)

![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)

![N-(4-acetylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404116.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)